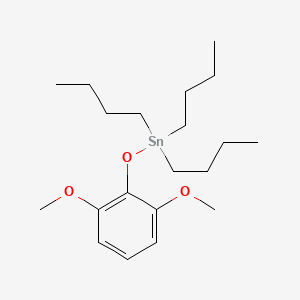
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide is a complex organic compound that features a cyclopentyloxy group, a dichloropyridinyl group, and a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with an appropriate halide under basic conditions to form the cyclopentyloxy group.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Coupling with 4-Methylbenzamide: The final step involves coupling the cyclopentyloxy and dichloropyridinyl intermediates with 4-methylbenzamide under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide: shares structural similarities with other benzamide derivatives and pyridine-containing compounds.
Trifluoromethylpyridine Derivatives: These compounds also contain a pyridine ring and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
Structural Features: The combination of a cyclopentyloxy group, dichloropyridinyl group, and methylbenzamide moiety is unique and imparts specific chemical and biological properties.
Applications: The compound’s unique structure allows for diverse applications in various fields, making it a valuable research tool and potential therapeutic agent.
特性
CAS番号 |
163619-15-6 |
|---|---|
分子式 |
C18H18Cl2N2O2 |
分子量 |
365.2 g/mol |
IUPAC名 |
3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11-6-7-12(8-16(11)24-13-4-2-3-5-13)18(23)22-17-14(19)9-21-10-15(17)20/h6-10,13H,2-5H2,1H3,(H,21,22,23) |
InChIキー |
KTOUPOVYOXEPEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
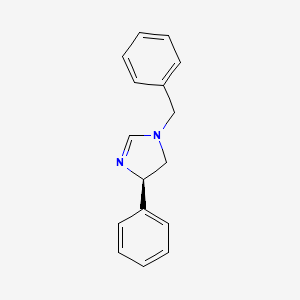
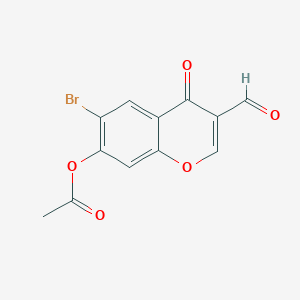
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
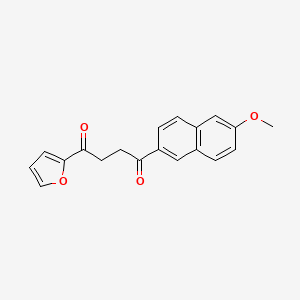
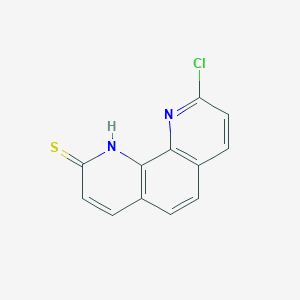
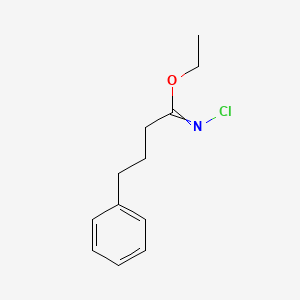
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
